

# Sodium 4-bromobenzenesulfinate Dihydrate

## CAS number 175278-64-5

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### Compound of Interest

Compound Name: Sodium 4-bromobenzenesulfinate  
Dihydrate

Cat. No.: B070765

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An In-depth Technical Guide to **Sodium 4-bromobenzenesulfinate Dihydrate** (CAS: 175278-64-5)

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Sodium 4-bromobenzenesulfinate Dihydrate**, a versatile reagent in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into its chemical properties, synthesis, core reactivity, and applications, with a focus on the mechanistic rationale behind its use.

## Compound Profile and Physicochemical Properties

**Sodium 4-bromobenzenesulfinate dihydrate** is a salt that serves as a key building block in synthetic chemistry. Its utility stems from the presence of the sulfinate functional group and the bromo-substituted aromatic ring, which offer multiple avenues for chemical transformation.

## Chemical Identity

- CAS Number: 175278-64-5[1][2][3][4][5][6][7]
- Molecular Formula:  $\text{C}_6\text{H}_8\text{BrNaO}_4\text{S}$ [2] (or  $\text{C}_6\text{H}_4\text{BrNaO}_2\text{S} \cdot 2\text{H}_2\text{O}$ )

- Synonyms: 4-Bromobenzenesulfinic acid sodium salt dihydrate, Sodium 4-bromobenzene-1-sulfinate dihydrate[1][3][4][5]

## Physicochemical Data

The compound's physical properties are critical for its handling, storage, and application in various reaction systems. It is typically a stable, solid material, soluble in water.[2][5]

| Property           | Value                                       | Reference(s) |
|--------------------|---|--------------|
| Molecular Weight   | 279.08 g/mol                                | [2][7]       |
| Appearance         | White to off-white solid/powder             | [1][5][8]    |
| Melting Point      | >280°C                                      | [2][5]       |
| Solubility         | Soluble in water                            | [2][5][9]    |
| Storage Conditions | Room temperature, under an inert atmosphere | [1][5]       |

## Chemical Structure

The structure features a sulfinate anion ( $\text{R-SO}_2^-$ ) bonded to a 4-bromophenyl group, with a sodium cation and two water molecules of hydration.

Caption: Structure of **Sodium 4-bromobenzenesulfinate Dihydrate**.

## Synthesis and Preparation

Sodium arylsulfonates are accessible through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale.

## Common Synthetic Pathways

The most prevalent methods for preparing sodium arylsulfonates involve the reduction of sulfonyl chlorides or the reaction of organometallic reagents with a sulfur dioxide source.

- Reduction of Sulfonyl Chlorides: A widely used and cost-effective method is the reduction of the corresponding arylsulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride) with a

reducing agent like sodium sulfite ( $\text{Na}_2\text{SO}_3$ ) in an aqueous medium.<sup>[10]</sup> This approach is robust and generally provides good yields of the desired sulfinate salt.

- From Aryl Halides: A more modern approach involves the reaction of an aryl bromide with an organometallic reagent (to form an aryl magnesium or aryl lithium species) followed by trapping with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).<sup>[10]</sup> This method offers flexibility for synthesizing a diverse range of substituted arylsulfonates.

## Experimental Protocol: Synthesis via Sulfonyl Chloride Reduction

This protocol outlines a representative procedure for the synthesis of **Sodium 4-bromobenzenesulfinate Dihydrate** from 4-bromobenzenesulfonyl chloride.

### Step 1: Reaction Setup

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a solution of sodium sulfite ( $\text{Na}_2\text{SO}_3$ , 1.1 equivalents) in deionized water.
- Begin vigorous stirring and add sodium bicarbonate ( $\text{NaHCO}_3$ , 1.1 equivalents) to the solution.

### Step 2: Addition of Starting Material

- Slowly add 4-bromobenzenesulfonyl chloride (1.0 equivalent) to the stirring aqueous solution. The addition should be portion-wise to control the exotherm.
- Causality: Sodium sulfite acts as the reducing agent, converting the sulfonyl chloride to the sulfinate. Sodium bicarbonate is crucial to neutralize the hydrochloric acid byproduct formed during the reaction, maintaining a suitable pH and preventing side reactions.

### Step 3: Reaction and Workup

- Heat the reaction mixture to 70-80°C and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

- Cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold ethanol to remove impurities.
- Dry the product under vacuum to yield **Sodium 4-bromobenzenesulfinate Dihydrate**.

Caption: Workflow for Synthesis via Sulfonyl Chloride Reduction.

## Key Applications in Synthetic Chemistry

Sodium 4-bromobenzenesulfinate is a powerful reagent primarily utilized in two key areas: palladium-catalyzed cross-coupling reactions and radical-mediated transformations.

### Palladium-Catalyzed Desulfinative Cross-Coupling

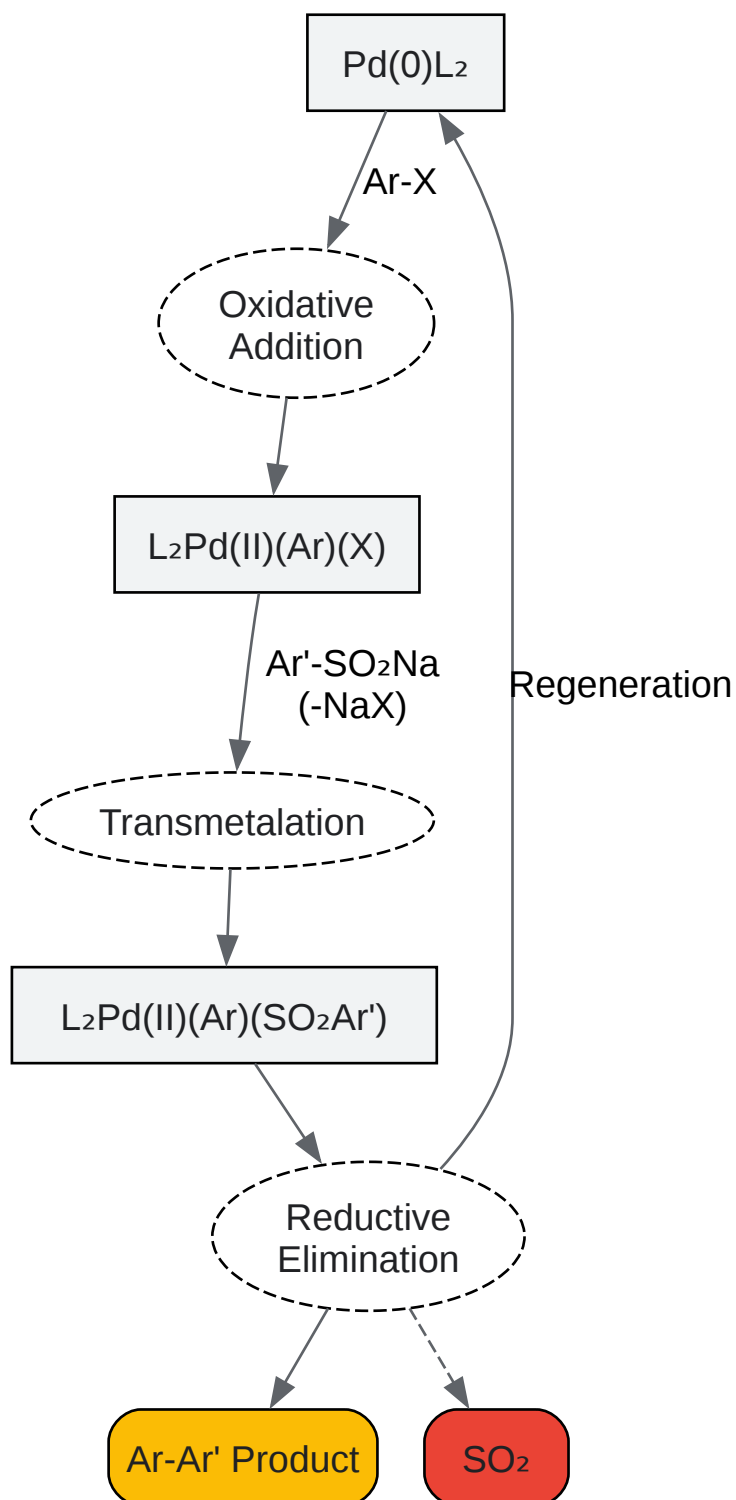
Aryl sulfonates have emerged as highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, offering a stable and accessible alternative to organoboron reagents. [11] This reaction involves the coupling of the aryl sulfonate with an aryl halide, leading to the formation of a biaryl product and the extrusion of sulfur dioxide ( $\text{SO}_2$ ).

Mechanistic Insights: The catalytic cycle, a cornerstone of cross-coupling chemistry, proceeds through several key steps:[11][12]

- Oxidative Addition: The active  $\text{Pd}(0)$  catalyst reacts with the aryl halide ( $\text{Ar-X}$ ) to form a  $\text{Pd}(\text{II})$  intermediate.
- Transmetalation: The aryl sulfonate coordinates to the palladium center, displacing the halide. For carbocyclic sulfonates like 4-bromobenzenesulfinate, this step is often turnover-limiting. [11]
- Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the  $\text{Pd}(0)$  catalyst. The sulfonate group is eliminated as  $\text{SO}_2$ .

This methodology is particularly valuable in drug discovery for constructing complex molecular scaffolds. The compound is also used in the palladium-catalyzed preparation of unsymmetrical

internal alkynes and vinyl sulfones.[4][13]



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Caption: Palladium-Catalyzed Desulfinative Cross-Coupling Cycle.

## Precursor to Sulfonyl Radicals

Sodium sulfinates are excellent precursors for generating sulfonyl radicals ( $\text{RSO}_2\bullet$ ) under oxidative conditions.<sup>[14][15]</sup> These highly reactive intermediates can participate in a variety of transformations, including:

- **Hydrosulfonylation of Alkenes/Alkynes:** The sulfonyl radical can add across double or triple bonds to form new carbon-sulfur bonds, leading to the synthesis of valuable sulfone-containing molecules.<sup>[14]</sup>
- **C-H Sulfonylation:** Direct functionalization of C-H bonds with a sulfonyl group can be achieved using sulfonyl radicals, offering an atom-economical route to complex sulfones.

The generation of the sulfonyl radical can be initiated by various methods, including chemical oxidants (e.g., persulfates), electrochemical oxidation, or photoredox catalysis, making it a versatile tool for modern synthetic chemists.<sup>[15]</sup>

## Safety and Handling

Proper handling of **Sodium 4-bromobenzenesulfinate Dihydrate** is essential to ensure laboratory safety. The compound is classified as an irritant.

| Hazard Type  | GHS Information  | Reference(s)       |
|--------------|--|--------------------|
| Pictogram    | GHS07 (Exclamation Mark)   | <sup>[1]</sup>     |
| Signal Word  | Warning  | <sup>[1][16]</sup> |
| Hazard Codes | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | <sup>[1][16]</sup> |

## Recommended Safety Precautions

- **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood.<sup>[16]</sup>

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[16]
- Handling: Avoid breathing dust.[16] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[16]
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place under an inert atmosphere.[1][16]

## First Aid Measures

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[16]
- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical attention.[16]
- Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[16]
- Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.[16]

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